molecular formula C11H10O2 B3097284 7-Vinylchroman-4-one CAS No. 1307812-34-5

7-Vinylchroman-4-one

Cat. No.: B3097284
CAS No.: 1307812-34-5
M. Wt: 174.2 g/mol
InChI Key: OVFZXGQQIPXSBF-UHFFFAOYSA-N
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Description

7-Vinylchroman-4-one is a synthetic chroman-4-one derivative offered as a key chemical building block for pharmaceutical and bioactive compound research. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active molecules and its ability to interact with diverse biological targets . This particular compound features a vinyl substituent at the 7-position, which provides a reactive handle for further chemical modifications, such as polymerization or through addition reactions, enabling the creation of a diverse library of more complex derivatives for screening purposes . Researchers can utilize this compound as a core intermediate in exploring new compounds with potential biological activities. Chroman-4-ones and their derivatives have been extensively studied and demonstrated broad-spectrum antimicrobial properties against fungi, Gram-negative, and Gram-positive bacteria . The structural features of these compounds, particularly substitutions on the core ring system, are critical for their bioactivity, making this compound a valuable template for structure-activity relationship (SAR) studies aimed at developing new antimicrobial agents to address the growing challenge of microbial resistance . Beyond antimicrobial applications, the chroman-4-one core is also found in compounds with reported anticancer, antioxidant, and anti-inflammatory properties, highlighting its versatility in drug discovery campaigns . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZXGQQIPXSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 7 Vinylchroman 4 One

Transformations of the Chromanone Core

Ring-Opening and Recyclization Reactions of Vinylchromanone Synthons

The chroman-4-one ring system, being a cyclic ether and a ketone, is susceptible to various ring-opening and recyclization reactions under specific conditions. Generally, chroman-4-ones can undergo ring-opening reactions initiated by nucleophilic attack or under acidic/basic conditions, often leading to derivatives of 3-phenylpropanoic acid or related structures. The vinyl group at the 7-position could potentially influence these reactions through electronic effects, though specific studies detailing ring-opening or recyclization reactions of 7-Vinylchroman-4-one are not detailed in the available information.

In related systems, the vinyl group itself can participate in reactions such as polymerization, epoxidation, or addition reactions, which could occur independently or in concert with transformations of the chroman-4-one core. For instance, vinyl groups on aromatic rings can undergo electrophilic addition reactions. However, specific examples of ring-opening or recyclization reactions involving this compound as a synthon are not explicitly provided.

Modifications at the Carbonyl Group (C-4)

The carbonyl group at the 4-position of the chroman-4-one ring is a key reactive center, behaving as a typical ketone. It is amenable to nucleophilic addition reactions, which can lead to the formation of alcohols, acetals, or imine derivatives.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would yield a 7-vinylchroman-4-ol.

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds would result in the addition of an alkyl or aryl group to the carbonyl carbon, forming tertiary alcohols after workup. Wittig reactions could also be employed to convert the carbonyl into an exocyclic double bond.

While these reactions are characteristic of ketones, specific experimental data detailing the yields and conditions for such transformations on this compound are not present in the provided search results.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The aromatic ring of the chroman-4-one system can undergo electrophilic aromatic substitution (EAS) and, under specific activating conditions, nucleophilic aromatic substitution (NAS). The presence of the vinyl group at the 7-position is expected to influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS): The vinyl group is generally considered an activating and ortho/para-directing substituent in EAS reactions due to its electron-donating resonance effect. The oxygen atom of the pyran ring also influences the electron distribution. Common EAS reactions include nitration, halogenation, Friedel-Crafts alkylation, and sulfonation. The vinyl group's electron-donating nature might enhance reactivity towards electrophiles, potentially directing substitution to positions ortho and para to itself on the aromatic ring. However, the specific directing effects in the context of the chroman-4-one system would depend on the interplay of all substituents.

Nucleophilic Aromatic Substitution (NAS): NAS typically requires strong electron-withdrawing groups (e.g., nitro groups) on the aromatic ring, usually positioned ortho or para to a leaving group. Without such activating groups, NAS on simple aromatic rings is generally difficult. The vinyl group itself is not a strong activating group for NAS. Therefore, direct nucleophilic substitution on the aromatic ring of this compound is less likely unless other activating substituents are present or under very harsh conditions.

Mechanistic Investigations of this compound Reactions

Mechanistic investigations aim to elucidate the step-by-step pathways and intermediates involved in chemical reactions. For the types of transformations discussed above, established mechanisms exist.

EAS Mechanisms: Typically involve the generation of an electrophile, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). A subsequent deprotonation step restores aromaticity. The rate-determining step is usually the initial attack of the electrophile on the aromatic ring google.com.

NAS Mechanisms (SNAr): Often proceed via an addition-elimination pathway, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This intermediate then eliminates a leaving group to restore aromaticity.

Carbonyl Modification Mechanisms: Nucleophilic additions to carbonyls involve the attack of a nucleophile on the electrophilic carbon atom of the C=O bond, leading to a tetrahedral intermediate, which then undergoes protonation or further reactions. Ring-opening reactions of cyclic ethers like the pyran ring can follow SN1 or SN2 mechanisms depending on the conditions and substrate.

While these general mechanisms are applicable, specific mechanistic studies or kinetic data for this compound are not detailed in the provided search results. The presence of the vinyl group could influence reaction rates and pathways through electronic and steric effects, but detailed investigations would be required to confirm these influences.

Compound List:

Compound Name
This compound

Data Table: Synthesis of this compound

Derivatization and Structural Diversity of Vinylchromanones

Preparation of Functionalized 7-Vinylchroman-4-one Derivatives

The vinyl group and the chroman-4-one core offer multiple sites for chemical transformations, enabling the synthesis of a broad spectrum of functionalized derivatives.

Halogenation Studies of Vinylchromanonesresearchgate.net

Halogenation is a fundamental transformation used to introduce reactivity and modify the electronic properties of the vinylchromanone system. Studies have demonstrated the successful incorporation of halogen atoms, particularly bromine and chlorine, into the chromanone framework. For instance, research on vinylchromanones has shown that halogen substituents, especially at the 6-position, can significantly enhance antimicrobial activity researchgate.net. The halogenation can occur on the aromatic ring or, under specific conditions, on the vinyl group or at the alpha-position to the carbonyl.

A notable example involves the synthesis of halogenated 2-vinylchroman-4-ones, where the presence of a halogen at the 6-position was found to be crucial for potent antimicrobial activity researchgate.net. While specific studies detailing the halogenation of this compound are less prevalent in the immediate search results, general halogenation strategies for chroman-4-ones and vinylchromones are applicable. For example, the synthesis of 6,8-dibromo-2-pentylchroman-4-one has been reported, highlighting the introduction of bromine atoms onto the aromatic ring of chroman-4-one derivatives nih.govresearchgate.net. These halogenated compounds are valuable intermediates for further synthetic manipulations, such as cross-coupling reactions.

Table 1: Examples of Halogenation Reactions on Chroman-4-one Derivatives

Substrate ClassHalogenating AgentPosition of HalogenationReported Outcome/ActivityReference
VinylchromanonesCl, Br sourcesPrimarily C-6Enhanced antimicrobial activity researchgate.net
2-Pentylchroman-4-oneBromineC-6 and C-8Synthesis of 6,8-dibromo-2-pentylchroman-4-one nih.govresearchgate.net
Activated ArenesNCS, FeCl₃para-substitutionGeneral chlorination protocol for building blocks acs.org
Chroman-4-onesBromineC-3Introduction of various substituents via substitution/Reformatsky gu.se

Introduction of Oxygen-Containing Functional Groups

The chroman-4-one core and its vinyl derivatives can be modified to incorporate various oxygen-containing functional groups, such as hydroxyl, alkoxy, and epoxy groups. While direct methods for introducing oxygen functionalities onto the 7-vinyl group itself are not explicitly detailed in the provided snippets, general strategies for modifying chroman-4-ones are relevant. For instance, chroman-4-ones can undergo transformations at the C-3 position, where substituents like hydroxyl or acetoxy groups can be introduced via reactions such as bromination followed by nucleophilic substitution or Reformatsky reactions gu.se.

Furthermore, chroman-4-ones themselves are often synthesized from phenolic precursors, inherently linking them to oxygen-containing aromatic systems. The vinyl group can potentially be oxidized, for example, via epoxidation or dihydroxylation, though specific examples for this compound are not detailed here. Research into related chromone (B188151) systems indicates that Diels-Alder reactions involving vinylchromones can lead to oxygenated polycyclic structures, suggesting potential pathways for oxygen functionalization through cycloaddition chemistry nih.govresearchgate.net.

Nitrogen-Containing Substituents

The introduction of nitrogen-containing functionalities is a key strategy for generating diverse molecular structures with potential biological activity. Chroman-4-one derivatives have been synthesized with various nitrogen substituents. For example, the C-3 position of chroman-4-ones can be functionalized with amino groups (NH₂) through substitution reactions following halogenation gu.se. Additionally, chroman-4-one scaffolds have been utilized in the development of peptidomimetics, where amino acid side chains are attached as substituents, implying the incorporation of nitrogen-containing groups via amide bond formation or other coupling strategies gu.se.

Reactions involving dinucleophiles like hydrazines with 3-vinylchromones can lead to the formation of pyrazole-containing heterocycles, demonstrating the incorporation of nitrogen atoms into new ring systems fused or attached to the chromone core researchgate.net. These transformations highlight the versatility of the vinylchromanone system in constructing nitrogen-containing heterocyclic compounds.

Creation of Complex Molecular Architectures Featuring the this compound Substructure

Beyond simple functionalization, the this compound moiety can be integrated into more complex molecular architectures, including hybrid molecules and polycyclic systems, leveraging its inherent reactivity.

Hybrid Molecules Incorporating Other Heterocycles

The vinylchromanone framework can be combined with other heterocyclic systems to create hybrid molecules with potentially enhanced or novel properties. The reactivity of the vinyl group and the chromone ring system allows for various cyclization and coupling reactions. For instance, research on 3-vinylchromones has shown their participation in domino reactions leading to different heterocyclic compounds orcid.org. Furthermore, reactions with dinucleophiles like hydrazines can lead to the formation of fused pyrazole (B372694) systems, where a pyrazole ring is constructed onto the vinylchromone backbone researchgate.net.

These types of reactions exemplify how the vinylchromanone unit can act as a building block for more complex fused or linked heterocyclic structures, creating hybrid molecules with diverse pharmacophores.

Polycyclic Systems Derived from Vinylchromanones

The vinyl group in vinylchromanones provides a reactive handle for constructing polycyclic systems through cycloaddition and cyclization reactions. For example, vinylchromones have been implicated in Diels-Alder reactions nih.govresearchgate.net. These [4+2] cycloaddition reactions, where the vinylchromone acts as a diene or dienophile, can lead to the formation of complex polycyclic structures.

Intramolecular cyclization reactions, facilitated by the presence of the vinyl group and the chromone core, can also yield polycyclic compounds. Studies on related chromone systems demonstrate the formation of tetrahydrocyclopenta[b]chromenones through ring-opening-annulation reactions, showcasing the potential for building fused polycyclic frameworks from chromone precursors researchgate.net. The reactivity of the vinyl group can also be exploited in cascade reactions, such as those involving carbene insertion or other cyclization pathways, to generate intricate polycyclic scaffolds.

Compound List:

this compound

Chroman-4-one

Vinylchromanone

6,8-dibromo-2-pentylchroman-4-one

8-bromo-6-chloro-2-pentylchroman-4-one

2-vinylchroman-4-one

3-vinylchromone

6-chloro-2-vinylchroman-4-one

Xanthone

Flavanone

Isoflavanone

Spirochromanone

Hydrazone

Oxime

Peptidomimetics

Tetrahydrocyclopenta[b]chromenone

Structure-Activity Relationship (SAR) Studies of Vinylchromanones

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural modifications of a molecule influence its biological activity. For vinylchromanones, SAR investigations aim to correlate changes in the molecular structure with observed pharmacological effects, such as receptor binding affinity, enzyme inhibition, or cellular responses.

Research into chromanone derivatives has revealed their potential as multi-target agents. For instance, a series of tailored chromanones was evaluated for their impact on neurodegenerative diseases. One representative compound, bearing a linker-connected azepane moiety (referred to as compound 19 in the study), demonstrated significant pharmacological properties. This compound exhibited inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as monoamine oxidase-B (MAO-B). Additionally, it displayed high affinity for both the σ1 and σ2 receptors researchgate.net. These findings highlight how specific structural elaborations on a chromanone core can lead to compounds with a broad spectrum of neuropharmacological activities.

While detailed SAR data specifically for this compound derivatives were not extensively detailed in the provided search snippets, the general principles and findings for related chromanones offer insight. The studies suggest that modifications to the chromanone scaffold can significantly alter target engagement. For example, in studies of chromanone oxime ether derivatives, SAR analysis indicated that the position and nature of attached heterocyclic rings, such as 1,2,4-triazole (B32235) versus 1,3,4-triazole, influenced antifungal activity, with 1,2,4-triazol-1-yl derivatives generally performing better mdpi.com.

Application of 7 Vinylchroman 4 One As a Synthetic Intermediate

Utilization in the Synthesis of Natural Product Analogs

No information is available in the searched scientific literature regarding the use of 7-Vinylchroman-4-one as an intermediate in the synthesis of natural product analogs.

Role in the Construction of Biologically Relevant Scaffolds

There are no available research findings that describe the role of this compound in the construction of biologically relevant scaffolds.

Development of Novel Heterocyclic Compounds

The development of novel heterocyclic compounds using this compound as a starting material or intermediate is not documented in the reviewed literature.

Theoretical and Computational Studies of 7 Vinylchroman 4 One

Electronic Structure Calculations

Electronic structure calculations aim to determine the distribution of electrons within a molecule, which dictates its physical and chemical properties. Density Functional Theory (DFT) and other quantum mechanical methods are central to this area.

Density Functional Theory (DFT) Applicationselsevier.com

Density Functional Theory (DFT) is a widely adopted quantum mechanical method that calculates the electronic structure of a system based on its electron density wikipedia.orguni-duesseldorf.debytebucket.orgmdpi.comarxiv.orgmdpi.com. It offers a balance between accuracy and computational cost, making it suitable for studying molecules like 7-Vinylchroman-4-one. DFT calculations can accurately predict a range of molecular properties, including:

Molecular Geometry and Energies: Determining the most stable three-dimensional arrangement of atoms and their associated energies.

Electronic Properties: Calculating parameters such as ionization potentials, electron affinities, dipole moments, and polarizabilities.

Molecular Orbitals: Visualizing and quantifying frontier molecular orbitals (HOMO and LUMO) and their energy levels, which are critical for understanding reactivity and spectroscopic properties mdpi.comsciforum.net.

Spectroscopic Properties: Predicting vibrational frequencies (IR spectroscopy) and NMR chemical shifts, aiding in the interpretation of experimental data mdpi.comsciforum.net.

For this compound, DFT calculations would provide a fundamental understanding of its electron distribution, the nature of its bonding, and the electronic effects of the vinyl group and the carbonyl moiety on the chroman ring.

Table 6.1.1: Representative DFT-Calculated Electronic Properties for this compound (Hypothetical)

PropertyCalculated Value (a.u. or D)Significance
HOMO Energy-0.25 (eV)Highest occupied molecular orbital energy; related to ionization potential.
LUMO Energy-0.05 (eV)Lowest unoccupied molecular orbital energy; related to electron affinity.
Energy Gap (HOMO-LUMO)0.20 (eV)Indicates electronic excitation and potential reactivity.
Dipole Moment3.5 (D)Molecular polarity, influencing intermolecular interactions and solubility.
Molecular Weight174.19 ( g/mol )Basic physical characteristic.

Note: The values presented in this table are hypothetical and illustrative of the types of data obtained from DFT calculations.

Quantum Mechanical Analysis of Reactivityuni-duesseldorf.de

Beyond basic electronic structure, quantum mechanical (QM) methods, including DFT, are employed to analyze the inherent reactivity of a molecule wikipedia.orgmdpi.comsciforum.netpressbooks.pub. This involves identifying electron-rich and electron-deficient centers, predicting favored reaction sites, and understanding the energetic barriers for chemical transformations.

Key QM descriptors for reactivity analysis include:

Fukui Functions: These functions quantify the reactivity of specific atomic sites towards nucleophilic or electrophilic attack. They are derived from the electron density and provide site-specific reactivity information.

Electrostatic Potential Maps: These maps visualize the distribution of partial positive and negative charges across the molecule's surface, highlighting regions most susceptible to electrophilic or nucleophilic interactions.

Frontier Molecular Orbital (FMO) Theory: Analyzing the overlap and energy differences between the HOMO of one molecule and the LUMO of another (or within the same molecule) helps predict reaction feasibility and regioselectivity.

Applying these QM analyses to this compound would reveal which atoms are most prone to attack by nucleophiles (e.g., the carbonyl carbon) or electrophiles (e.g., the electron-rich vinyl group carbons or specific positions on the aromatic ring), thereby predicting its behavior in various chemical reactions mdpi.comsciforum.net.

Table 6.1.2: Reactivity Indices for Key Atoms in this compound (Hypothetical)

Atom (Position)Fukui Function (f+)Fukui Function (f-)Fukui Function (f0)Electrophilic/Nucleophilic Tendency
C (Carbonyl)0.010.450.54Highly Nucleophilic Attack
C (Vinyl-α)0.150.050.20Moderate Electrophilic Attack
C (Vinyl-β)0.050.150.20Moderate Nucleophilic Attack
O (Carbonyl)0.300.020.32Highly Electrophilic Attack

Note: Fukui functions (f+, f-, f0) represent the change in electron density upon addition, removal, or no change in electron number, respectively. Values are hypothetical and illustrative.

Conformational Analysis and Stereochemical Predictionuiuc.edu

Molecules are not rigid structures; they can adopt various spatial arrangements, known as conformations, by rotating around single bonds byjus.comwikipedia.org. Conformational analysis systematically identifies these different shapes and determines their relative stability, typically by calculating their energies.

For this compound, conformational analysis would focus on:

Chroman Ring Conformations: The six-membered heterocyclic ring can adopt various puckered conformations (e.g., envelope, twist-boat, or pseudo-chair forms), each with a different energy profile.

Stereochemical Prediction: If reactions involving this compound create new chiral centers, computational methods are essential for predicting the stereochemistry (e.g., R/S configurations) of the products and the relative proportions of stereoisomers formed byjus.comwikipedia.orgbiorxiv.orgyoutube.com.

These studies are crucial for understanding how the molecule might interact with biological targets or how its conformation might influence its reactivity in specific chemical transformations wikipedia.org.

Table 6.2.1: Relative Energies of Key Conformations of this compound (Hypothetical)

Conformation IDDescriptionRelative Energy (kcal/mol)Stability Rank
C1Chroman ring in a pseudo-chair, vinyl group equatorial0.01
C2Chroman ring in a pseudo-chair, vinyl group axial1.22
C3Chroman ring in an envelope conformation3.53
C4Chroman ring in a twist-boat conformation4.84

Note: Relative energies are hypothetical and indicate the energetic preference of different spatial arrangements.

Reaction Mechanism Elucidation via Computational Modelingelsevier.com

Understanding the step-by-step process by which a chemical reaction occurs—its mechanism—is vital for optimizing reaction conditions and predicting outcomes. Computational modeling, particularly DFT, plays a significant role in this elucidation elsevier.comwikipedia.orgchemrxiv.orgfrontiersin.org.

Computational studies can:

Identify Reaction Pathways: Map out the sequence of elementary steps involved in a transformation.

Locate Transition States: Determine the highest-energy points along a reaction pathway, which correspond to the transition states. The energy required to reach these states (activation energy) dictates the reaction rate.

Characterize Intermediates: Identify and characterize any transient species formed during the reaction.

Calculate Activation Energies: Quantify the energy barriers for each step, allowing for prediction of reaction rates and selectivity.

Model Catalysis: Investigate the role of catalysts in lowering activation energies and directing reaction pathways wikipedia.orgchemrxiv.org.

For this compound, computational modeling could be used to investigate reactions involving the vinyl group (e.g., addition reactions, polymerization) or the carbonyl group (e.g., nucleophilic additions, reductions), or cyclization reactions that might form new ring systems chemrxiv.orgfrontiersin.orgbeilstein-journals.orgacs.org.

Table 6.3.1: Key Parameters for a Hypothetical Reaction Step of this compound (Hypothetical)

Reaction StepReactant(s)Transition State Energy (kcal/mol)Intermediate(s)Product(s)Activation Energy (kcal/mol)
AdditionThis compound + H-X25.3[Complex]7-(1-haloethyl)chroman-4-one25.3
CyclizationPrecursor to this compound32.1[Intermediate]This compound32.1

Note: This table illustrates hypothetical reaction parameters that could be obtained from computational modeling.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectories of atoms and molecules over time based on classical mechanics and force fields wikipedia.orguiuc.edumdpi.comlibretexts.orgresearchgate.netnih.gov. While quantum mechanical methods like DFT are accurate for electronic properties and reaction mechanisms, MD is better suited for studying the time-dependent behavior of larger systems or exploring conformational changes and interactions over longer timescales.

If applied to this compound, MD simulations could:

Explore Dynamical Properties: Investigate the flexibility of the chroman ring and the vinyl group in a solvent environment.

Study Interactions: Model how this compound interacts with solvent molecules, other small molecules, or biological macromolecules (e.g., protein binding sites).

Simulate Conformational Interconversion: Observe the transitions between different low-energy conformers over time.

These simulations are particularly useful when studying processes that occur on timescales longer than those accessible by direct QM calculations, offering insights into the dynamic behavior relevant to its potential biological activity or chemical transformations mdpi.comlibretexts.orgresearchgate.netnih.gov.

Table 6.4.1: Selected Dynamical Properties from MD Simulations for this compound (Hypothetical)

PropertySimulation Time (ns)ValueInterpretation
RMSD of Backbone1001.5 - 2.0 ÅIndicates moderate flexibility of the chroman ring structure.
Radius of Gyration1003.8 - 4.0 ÅReflects the overall compactness of the molecule in solution.
Vinyl Group Torsional Angle100FluctuatingShows dynamic rotation around the bond connecting the vinyl group to the ring.

Note: MD simulation results are hypothetical and illustrate the types of dynamical information that can be obtained.

Spectroscopic Characterization Methodologies in 7 Vinylchroman 4 One Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, probe the molecular vibrations of a compound, providing insights into the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" for identifying functional groups within a molecule. nanalysis.comudel.eduupi.eduinstanano.comnih.gov

For 7-Vinylchroman-4-one, the presence of specific functional groups would lead to characteristic absorption bands:

Ketone (C=O) Stretch: A strong absorption band is expected in the region of approximately 1680-1720 cm⁻¹, characteristic of a conjugated ketone within the chroman-4-one system. instanano.com

Vinyl Group (C=C Stretch): A band around 1620-1680 cm⁻¹ would indicate the presence of the vinyl double bond. instanano.com

Vinyl Group (=C-H Stretch): Absorption in the region of 3010-3100 cm⁻¹ would be indicative of the stretching vibrations of the vinyl C-H bonds. instanano.com

Aromatic C-H Stretch: Similar to vinyl C-H stretches, aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. instanano.com

Aliphatic C-H Stretch: The CH₂ and CH groups within the chroman ring would exhibit stretching vibrations in the 2850-2960 cm⁻¹ region. instanano.com

C-O Stretch (Ether/Chroman Ring): The ether linkage and the C-O bonds within the chroman ring are expected to show strong absorption bands in the 1000-1300 cm⁻¹ range. instanano.com

Aromatic Ring Vibrations: Bands in the 1450-1600 cm⁻¹ region are typically associated with the stretching vibrations of the aromatic ring system. instanano.com

Table 7.1.1: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Type of VibrationIntensity
Ketone (C=O, conjugated)1680-1720StretchStrong
Vinyl (C=C)1620-1680StretchMedium
Vinyl (=C-H)3010-3100StretchMedium
Aromatic (C-H)3000-3100StretchMedium
Aliphatic (C-H)2850-2960StretchStrong
Ether (C-O)1000-1300StretchStrong
Aromatic Ring1450-1600Ring VibrationsMedium

Note: Specific experimental data for this compound was not available in the retrieved literature; these are expected values based on known functional group absorptions.

Raman Spectroscopy

Raman spectroscopy, like FTIR, probes molecular vibrations but through inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, often complementing FTIR data. upi.eduresearchgate.netpressbooks.pubresearchgate.netspectroscopyonline.comrsc.orgrsc.org

While specific Raman spectral data for this compound were not found, the characteristic vibrations of its functional groups would be observable:

C=C Stretch (Vinyl): Typically appears as a medium to strong band in the 1600-1650 cm⁻¹ range. pressbooks.pubrsc.org

Aromatic Ring Vibrations: Bands in the 1450-1650 cm⁻¹ region are expected. pressbooks.pubrsc.org

C-H Bending/Stretching: Various C-H vibrations (aromatic, vinyl, aliphatic) would also contribute to the spectrum in the fingerprint and C-H stretching regions. pressbooks.pubrsc.org

Table 7.1.2: Expected Raman Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Type of VibrationIntensity
Vinyl (C=C)1600-1650StretchMedium
Aromatic Ring1450-1650Ring VibrationsMedium
Aliphatic/Aromatic C-H2800-3100Stretch/BendVariable

Note: Specific experimental data for this compound was not available in the retrieved literature; these are expected values based on known functional group Raman activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. udel.eduresearchgate.netemerypharma.comamazonaws.comsavemyexams.combhu.ac.inmdpi.comvscht.czorganicchemistrydata.orgresearchgate.netmagritek.comuci.edu

¹H NMR Investigations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment (indicated by chemical shift), their relative abundance (indicated by integration), and their neighboring protons (indicated by spin-spin splitting). researchgate.netamazonaws.combhu.ac.invscht.czorganicchemistrydata.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the various types of protons:

Aromatic Protons: Signals in the downfield region, typically between 6.5 and 8.0 ppm, would correspond to the protons on the aromatic part of the chroman ring. amazonaws.comvscht.czorganicchemistrydata.orgmdpi.com

Vinyl Protons: The protons of the vinyl group (CH₂=CH-) are expected to appear in the range of 4.5-7.0 ppm, with their exact positions influenced by conjugation and substitution. amazonaws.comvscht.czmdpi.com

Chroman Ring Protons: Protons on the saturated portion of the chroman ring, particularly those adjacent to the oxygen atom (ether linkage) or the carbonyl group, would resonate in the aliphatic region, generally between 1.5 and 5.0 ppm, depending on their proximity to electronegative atoms. researchgate.netamazonaws.comvscht.cz

Table 7.2.1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (ppm)Expected Multiplicity*
Aromatic Protons6.5 - 8.0Multiplet
Vinyl Protons (=CH₂, =CH-)4.5 - 7.0Multiplet
Chroman Ring Protons (α to O)3.0 - 5.0Multiplet
Chroman Ring Protons (Aliphatic)1.5 - 3.0Multiplet

Note: Specific experimental data for this compound was not available in the retrieved literature. Multiplicity depends on neighboring protons and is not precisely predictable without specific data.

¹³C NMR Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule, based on their chemical environment. udel.eduemerypharma.commdpi.com

For this compound, the ¹³C NMR spectrum would be expected to display signals for each unique carbon atom:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is typically found in the highly deshielded region of 190-220 ppm. emerypharma.commdpi.com

Aromatic Carbons: Carbons within the aromatic ring system would resonate in the range of 110-160 ppm. emerypharma.commdpi.com

Vinyl Carbons (C=C): The carbons of the vinyl group are expected to appear in the sp² hybridized region, typically between 110-150 ppm. emerypharma.commdpi.com

Carbon adjacent to Oxygen (Ether): The carbon atom in the chroman ring directly bonded to the oxygen atom (C-O) is expected to resonate in the range of 50-80 ppm. emerypharma.commdpi.com

Aliphatic Carbons (CH₂, CH): Carbons in the saturated portion of the chroman ring would resonate in the upfield region, generally between 10-50 ppm. emerypharma.commdpi.com

Table 7.2.2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbon (C=O)190 - 220
Aromatic Carbons110 - 160
Vinyl Carbons (C=C)110 - 150
Carbon adjacent to Oxygen (C-O)50 - 80
Aliphatic Carbons (CH₂, CH)10 - 50

Note: Specific experimental data for this compound was not available in the retrieved literature; these are expected values based on known chemical shifts for similar functional groups.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning complex spectra and establishing connectivity. nanalysis.commdpi.commagritek.comuci.educhemistrysteps.commnstate.edu

COSY: Correlates ¹H nuclei that are coupled through bonds (typically 2-3 bonds apart), helping to trace proton connectivity within spin systems. nanalysis.commdpi.comuci.edu

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of ¹³C signals based on their attached protons. mdpi.comuci.edumnstate.edu

HMBC: Correlates ¹H and ¹³C nuclei separated by two or three bonds, essential for establishing connectivity across quaternary carbons or through heteroatoms, and for linking different molecular fragments. mdpi.comuci.educhemistrysteps.commnstate.edu

NOESY: Correlates ¹H nuclei that are spatially close to each other (within ~5 Å), providing information about through-space proximity and stereochemistry. mnstate.edu

While specific 2D NMR data for this compound were not found in the literature, these techniques would be vital in confirming the proposed structure by establishing correlations between the aromatic, vinyl, and chroman ring protons and carbons. For instance, HMBC could confirm the attachment of the vinyl group to the chroman ring and the position of the carbonyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It also offers insights into molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact mass, which can be used to unambiguously establish the elemental composition of a compound. For this compound, the molecular formula is determined to be C₁₁H₁₀O₂ arctomsci.com.

Based on the elemental composition C₁₁H₁₀O₂, the calculated exact mass of this compound is determined as follows:

ElementIsotopeNumber of AtomsExact Isotopic Mass (Da)Contribution (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H101.00782510.078250
Oxygen¹⁶O215.99491531.989830
Total 174.068080

Table 1: Calculated Exact Mass of this compound

HRMS analysis would aim to measure an ion corresponding to this exact mass, thereby confirming the proposed molecular formula parchem.comsisweb.commolbase.com.

Upon ionization, molecules in a mass spectrometer can fragment into smaller ions and neutral species. The pattern of these fragments, known as the fragmentation pattern, provides crucial information about the molecule's structure. Different functional groups and structural motifs tend to fragment in characteristic ways msu.edulibretexts.orggithub.ionih.gov.

For this compound, a chroman-4-one structure with a vinyl group at the 7-position, typical fragmentation pathways might involve:

Cleavage of the vinyl group: Loss of fragments related to the vinyl moiety (e.g., CH=CH₂).

Ring fragmentation: Cleavage of bonds within the chroman ring system.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group (C=O) at the 4-position.

Loss of small neutral molecules: Such as CO or H₂O, depending on the specific ionization method and the molecule's stability.

While specific fragmentation data for this compound was not identified in the search results, analysis of its fragmentation spectrum would typically involve identifying the molecular ion and major fragment ions, and then proposing plausible structures for these fragments based on known fragmentation mechanisms for ketones, alkenes, and cyclic ethers msu.edulibretexts.orggithub.ionih.govlibretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is directly related to the electronic transitions within the molecule. Molecules with chromophores—light-absorbing groups, typically containing π-electron systems or lone pairs of electrons—exhibit characteristic absorption spectra shimadzu.com.

This compound contains a conjugated system involving the aromatic ring, the carbonyl group, and the vinyl group. These features are expected to lead to absorption in the UV region. Specifically, the chroman-4-one core with its α,β-unsaturated carbonyl system and the attached phenyl ring are likely to contribute to the UV spectrum.

π → π* transitions: These are typically strong absorptions associated with conjugated double bonds and aromatic systems.

n → π* transitions: These are generally weaker absorptions involving lone pairs of electrons, often observed for carbonyl groups.

Specific absorption maxima (λ_max) for this compound were not found in the reviewed literature. However, similar chroman-4-one derivatives or compounds with related structural elements often exhibit absorption bands in the range of 200-350 nm, corresponding to π → π* transitions of the aromatic system and the conjugated carbonyl group shimadzu.comupi.edu. The exact position and intensity of these bands would be influenced by the specific electronic environment created by the vinyl substituent and the chroman ring.

Compound Name List

this compound

Future Directions and Emerging Research Opportunities for 7 Vinylchroman 4 One

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is paramount for drug discovery and development, as stereochemistry often dictates biological activity. While racemic synthesis of chroman-4-ones is established, the development of efficient and selective asymmetric routes to chiral 7-vinylchroman-4-one derivatives remains an active area of research. Future efforts could focus on:

Chiral Catalysis: Investigating new chiral organocatalysts or metal-based catalysts for enantioselective Michael additions, cyclizations, or other key bond-forming steps in the synthesis of the chroman-4-one core with a vinyl substituent at the 7-position.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the chroman-4-one framework with controlled stereochemistry.

Enzymatic Synthesis: Exploring biocatalytic approaches, such as using engineered enzymes for enantioselective transformations, which often offer high selectivity and operate under mild, environmentally friendly conditions.

Research into related chromanone derivatives has shown promise in asymmetric synthesis. For instance, while not directly on this compound, studies on the asymmetric synthesis of chroman-4-ones via catalytic asymmetric Michael addition or cyclization reactions provide a foundation for developing similar strategies for the vinyl-substituted analogue.

Exploration of New Catalytic Transformations

The vinyl group and the α,β-unsaturated ketone moiety within this compound present opportunities for diverse catalytic transformations. Future research could explore:

Vinyl Group Functionalization: Developing catalytic methods for selective functionalization of the vinyl group, such as hydroboration-oxidation, epoxidation, dihydroxylation, or Heck reactions, to introduce further structural complexity and diversity.

Conjugate Additions: Investigating novel catalytic systems (e.g., organocatalytic, transition-metal catalyzed) for the conjugate addition of various nucleophiles to the enone system, potentially enabling the synthesis of chiral derivatives.

C-H Functionalization: Exploring catalytic C-H activation strategies on the chroman-4-one core or the vinyl group to introduce new substituents regioselectively.

Redox-Neutral Transformations: Developing metal-free or photocatalytic methods that utilize the inherent reactivity of the chroman-4-one structure, similar to recent advances in acylarylation of alkenes to form chroman-4-ones frontiersin.org.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and efficient process development are increasingly important. Integrating this compound synthesis and reactions into continuous flow systems offers significant advantages:

Enhanced Reaction Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for exothermic or hazardous reactions.

Scalability and Efficiency: Continuous flow processes are often more amenable to scale-up and can reduce reaction times and waste generation compared to traditional batch methods.

Sustainable Reagents and Solvents: Future research can focus on developing synthetic routes that minimize the use of hazardous solvents and reagents, employ atom-economical reactions, and utilize renewable feedstocks. For example, exploring catalytic methods that avoid stoichiometric waste or employ benign reaction media aligns with sustainability goals.

Advanced Computational Design of Vinylchromanone Derivatives

Computational chemistry plays a vital role in accelerating the discovery and optimization of new molecules. For this compound derivatives, advanced computational approaches can be employed for:

Structure-Activity Relationship (SAR) Studies: Using quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the biological activity of designed vinylchromanone derivatives against specific targets, guiding synthetic efforts.

Reaction Mechanism Elucidation: Employing density functional theory (DFT) calculations to understand reaction mechanisms, predict regioselectivity and stereoselectivity in catalytic transformations, and identify key intermediates.

Property Prediction: Calculating physical and chemical properties (e.g., solubility, stability, electronic properties) of potential vinylchromanone derivatives to assess their suitability for further development.

Virtual Screening: Conducting virtual screening of large chemical libraries to identify novel vinylchromanone scaffolds with desired biological or material properties.

Synergistic Approaches Combining Synthesis and Mechanistic Studies

A comprehensive understanding of how reactions occur is crucial for rational design and optimization. Future research should emphasize synergistic approaches that combine synthetic exploration with detailed mechanistic investigations:

In-situ Reaction Monitoring: Utilizing spectroscopic techniques (e.g., NMR, IR) for real-time monitoring of reactions involving this compound to identify transient intermediates and reaction pathways.

Isotopic Labeling Studies: Employing isotopic labeling to trace the fate of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Kinetic Studies: Conducting kinetic analyses to determine reaction orders and rate-determining steps, which can provide insights into the catalytic cycle or reaction mechanism.

Structure-Reactivity Correlations: Systematically varying substituents on the chroman-4-one core and the vinyl group and studying the impact on reactivity and selectivity to build a robust understanding of structure-reactivity relationships.

By pursuing these avenues, researchers can unlock the full potential of this compound as a valuable building block and lead structure in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Vinylchroman-4-one, and how can reaction conditions be systematically optimized for higher yield?

  • Methodological Answer : Begin by reviewing literature on chromanone derivatives to identify common synthetic pathways (e.g., Claisen-Schmidt condensation, cyclization of phenolic precursors). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using a factorial design of experiments (DoE) to isolate variables affecting yield. Validate reproducibility by repeating reactions under controlled conditions and characterizing products via NMR and HPLC . For novel routes, ensure purity criteria (>95%) and cross-validate spectral data with computational predictions (e.g., DFT-IR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. If discrepancies arise (e.g., unexpected coupling constants in NMR), re-examine sample purity via TLC or GC-MS. Compare experimental IR bands with computational vibrational spectra (DFT) to identify anomalies. Document all instrumental parameters (e.g., NMR solvent, MS ionization mode) to ensure reproducibility . For persistent contradictions, collaborate with specialized labs for advanced techniques like X-ray crystallography .

Q. What are the key considerations for designing stability studies of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., Q1A) by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Include control samples and validate analytical methods for degradation products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) elucidate the electronic and steric factors influencing this compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). Use molecular dynamics (MD) to simulate solvent effects on conformational stability. Validate computational models by comparing predicted reaction pathways (e.g., Diels-Alder regioselectivity) with experimental outcomes. Employ software suites like Gaussian or ORCA, and ensure basis set compatibility (e.g., B3LYP/6-31G**) .

Q. What experimental and theoretical approaches can resolve contradictions between observed biological activity and in silico predictions for this compound derivatives?

  • Methodological Answer : Reassess in silico models (e.g., docking, QSAR) by incorporating solvent effects, protein flexibility, and entropy terms. Validate with in vitro assays (e.g., enzyme inhibition, cell viability) under physiologically relevant conditions. Perform statistical analysis (e.g., Bland-Altman plots) to quantify bias between predicted and empirical data. Cross-reference with crystallographic data of target proteins to refine binding hypotheses .

Q. How can kinetic isotope effects (KIE) and isotopic labeling studies clarify the mechanism of this compound’s acid-catalyzed ring-opening reactions?

  • Methodological Answer : Synthesize 2H^{2}H- or 13C^{13}C-labeled analogs at key positions (e.g., vinyl or carbonyl groups). Measure KIE using GC-MS or NMR kinetics to identify rate-determining steps (e.g., protonation vs. ring cleavage). Compare experimental KIEs with DFT-calculated transition states to distinguish concerted vs. stepwise mechanisms. Ensure isotopic purity (>98%) via repeated recrystallization .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic) to fit dose-response curves. Use Akaike information criterion (AIC) to select the best-fit model. For multivariate data (e.g., cytotoxicity vs. solubility), employ principal component analysis (PCA) or partial least squares (PLS) regression. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How should researchers address batch-to-batch variability in this compound synthesis during multi-institutional studies?

  • Methodological Answer : Standardize protocols using detailed SOPs (e.g., reagent sources, stirring rates). Implement quality control (QC) metrics (e.g., HPLC area%, melting point). Use ANOVA to assess inter-batch variability and include a reference standard in each batch. Share raw data (e.g., spectral files) via repositories like Zenodo for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.